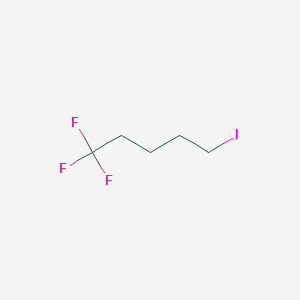

5-Iodo-1,1,1-trifluoropentane

Description

BenchChem offers high-quality 5-Iodo-1,1,1-trifluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1,1,1-trifluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEXEEFLZJDBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377820 | |

| Record name | 5-Iodo-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-60-3 | |

| Record name | 5-Iodo-1,1,1-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1,1,1-trifluoropentane is a halogenated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique combination of a terminal trifluoromethyl group and a primary iodide offers a versatile platform for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Iodo-1,1,1-trifluoropentane, with a particular focus on its relevance to drug discovery and development.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (CF₃) is a particularly valuable motif in this regard. 5-Iodo-1,1,1-trifluoropentane serves as a key building block for introducing the 4,4,4-trifluorobutyl group, a substructure that can impart these desirable properties to a parent molecule. This guide will delve into the technical details of this important reagent, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. Key properties of 5-Iodo-1,1,1-trifluoropentane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃I | [1] |

| Molecular Weight | 252.02 g/mol | |

| CAS Number | 352-60-3 | |

| Boiling Point | 153 °C | |

| Appearance | Not specified, likely a liquid | |

| Purity | Typically ≥97% |

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 5-Iodo-1,1,1-trifluoropentane points to 4,4,4-trifluorobutan-1-ol as a readily accessible starting material. The conversion of the primary alcohol to the iodide can be achieved through a variety of standard iodination reactions.

Caption: Retrosynthetic approach for 5-Iodo-1,1,1-trifluoropentane.

Proposed Synthetic Protocol (Finkelstein Reaction)

A common and effective method for the synthesis of alkyl iodides from the corresponding bromides or chlorides is the Finkelstein reaction. This nucleophilic substitution reaction, typically employing sodium iodide in acetone, is driven by the precipitation of the less soluble sodium bromide or chloride. A two-step process starting from 4,4,4-trifluorobutan-1-ol is proposed.

Step 1: Bromination of 4,4,4-Trifluorobutan-1-ol

The initial step involves the conversion of the primary alcohol to the corresponding bromide. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Caption: Bromination of 4,4,4-trifluorobutan-1-ol.

Step 2: Iodination via Finkelstein Reaction

The resulting 4-bromo-1,1,1-trifluorobutane can then be converted to 5-iodo-1,1,1-trifluoropentane (more accurately named 4-iodo-1,1,1-trifluorobutane, however, the common name is used in the topic) via a Finkelstein reaction.

Experimental Protocol:

-

To a solution of 4-bromo-1,1,1-trifluorobutane (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) is indicative of reaction progression.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 5-iodo-1,1,1-trifluoropentane.

Caption: Finkelstein reaction for the synthesis of 5-Iodo-1,1,1-trifluoropentane.

Spectral Characterization

¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups in the pentane chain. The methylene group adjacent to the iodine atom (C1) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl group (C4) would also be deshielded due to the inductive effect of the fluorine atoms. The central methylene group (C2 and C3) would likely appear as a complex multiplet in the upfield region.

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals. The carbon bearing the iodine atom (C1) will be shifted significantly upfield due to the heavy atom effect. The carbon of the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms. The remaining methylene carbons will have characteristic shifts in the aliphatic region.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two protons on the adjacent methylene group (C4). The chemical shift of this signal will be in the typical range for a CF₃ group attached to an aliphatic chain.[2][3][4]

Mass Spectrometry: The electron ionization (EI) mass spectrum will likely show the molecular ion peak (M⁺) at m/z 252. A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 125 is expected due to the relative weakness of the C-I bond.[5][6][7][8][9] Further fragmentation of the pentyl chain would produce a series of smaller fragment ions.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Iodo-1,1,1-trifluoropentane stems from the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution and a variety of coupling reactions, while the carbon-fluorine bonds are exceptionally strong and generally unreactive under these conditions. This allows for the selective introduction of the 4,4,4-trifluorobutyl group into organic molecules.

Fluoroalkylation Reactions

5-Iodo-1,1,1-trifluoropentane is an effective reagent for fluoroalkylation reactions, which are crucial in medicinal chemistry for enhancing the pharmacological properties of drug candidates.[10] The 4,4,4-trifluorobutyl group can be introduced by reacting 5-iodo-1,1,1-trifluoropentane with a suitable nucleophile, such as an amine, thiol, or carbanion.

Caption: General scheme for fluoroalkylation using 5-Iodo-1,1,1-trifluoropentane.

The introduction of the trifluoromethyl group can lead to:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to increased potency.

Role in Medicinal Chemistry

The 4,4,4-trifluorobutyl moiety, installed using reagents like 5-Iodo-1,1,1-trifluoropentane, is a valuable pharmacophore in drug discovery. While specific examples utilizing this exact reagent are not prevalent in the immediate search results, the broader class of trifluoroalkylating agents is widely employed in the synthesis of pharmaceuticals across various therapeutic areas. The principles of using such reagents are well-established in the synthesis of compounds targeting a range of diseases.

Safety and Handling

As with all halogenated organic compounds, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Iodo-1,1,1-trifluoropentane is a valuable synthetic building block for the introduction of the 4,4,4-trifluorobutyl group, a functionality that can impart desirable physicochemical and pharmacological properties to organic molecules. While detailed synthetic and spectral data in the public domain is limited, its preparation via standard iodination procedures is straightforward. The reactivity of the C-I bond allows for its versatile use in fluoroalkylation reactions, making it a relevant tool for researchers in drug discovery and medicinal chemistry. Further exploration and publication of its specific applications will undoubtedly broaden its utility in the scientific community.

References

Sources

- 1. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane (CAS 352-60-3)

Introduction: The Strategic Importance of Fluorinated Aliphatic Building Blocks

In the landscape of modern drug discovery and molecular imaging, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated building blocks indispensable tools for medicinal chemists and researchers in drug development.[1] Among these, 5-Iodo-1,1,1-trifluoropentane emerges as a versatile reagent, offering a trifluoromethylated five-carbon chain functionalized with a reactive iodine atom. This guide provides a comprehensive technical overview of 5-Iodo-1,1,1-trifluoropentane, from its synthesis and chemical properties to its potential applications and safe handling, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 5-Iodo-1,1,1-trifluoropentane is fundamental to its effective application in synthesis. The table below summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 352-60-3 | [2][3][4] |

| Molecular Formula | C₅H₈F₃I | [3][4] |

| Molecular Weight | 252.02 g/mol | [3][4] |

| Boiling Point | 153 °C | [2][3] |

| Appearance | Not specified, likely a liquid | Inferred |

| Purity | Typically ≥95-97% | [2][3][5] |

| InChI Key | MEEXEEFLZJDBEV-UHFFFAOYSA-N | [2][3] |

Synthesis of 5-Iodo-1,1,1-trifluoropentane

While specific, detailed step-by-step synthetic protocols for 5-Iodo-1,1,1-trifluoropentane are not extensively documented in readily available literature, its synthesis can be logically deduced from established organometallic and fluorination chemistries. A plausible and efficient synthetic route would involve the reaction of a suitable precursor with a source of iodine. One common approach for the synthesis of ω-iodo-polyfluoroalkanes involves the addition of a perfluoroalkyl iodide to an alkene.[6]

Hypothesized Synthetic Protocol: Radical-Initiated Addition

A potential synthetic pathway could involve the radical-initiated addition of a trifluoromethyl iodide to a terminal alkene, followed by further chain extension and functional group manipulation. However, a more direct approach would be the conversion of a corresponding alcohol or tosylate to the iodide.

Step 1: Preparation of 5,5,5-Trifluoropentan-1-ol

The synthesis would likely commence with the preparation of 5,5,5-trifluoropentan-1-ol. This could be achieved through various methods, such as the reaction of a Grignard reagent derived from a protected 4-bromobutanol with a source of the trifluoromethyl group.

Step 2: Conversion of the Alcohol to the Iodide (Finkelstein Reaction)

The resulting 5,5,5-trifluoropentan-1-ol can then be converted to 5-Iodo-1,1,1-trifluoropentane. A common and effective method for this transformation is the Finkelstein reaction, where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone).

Caption: Plausible synthetic workflow for 5-Iodo-1,1,1-trifluoropentane.

Spectroscopic Characterization

While a publicly available Certificate of Analysis with complete spectral data for 5-Iodo-1,1,1-trifluoropentane was not found during the literature search, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four methylene groups. The signal for the methylene group adjacent to the iodine atom (-CH₂-I) would be the most downfield, likely appearing as a triplet. The methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The remaining two methylene groups in the middle of the chain would appear as multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the fluorine atoms. The carbon attached to the iodine atom (-CH₂-I) will be shifted upfield due to the heavy atom effect of iodine. The remaining three methylene carbons will have distinct chemical shifts.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, due to coupling with the adjacent two protons of the methylene group. The chemical shift would be in the typical range for a CF₃ group attached to an aliphatic chain, generally between -60 and -70 ppm relative to CFCl₃.[7][8][9][10]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 252 would be expected.[11][12] Common fragmentation patterns would include the loss of an iodine atom ([M-I]⁺) and cleavage of the carbon-carbon bonds, leading to fragments characteristic of the trifluoroethyl and iodobutyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[13][14][15][16] A key feature will be the strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ range. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers, generally between 500 and 600 cm⁻¹.[13][16][17]

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Iodo-1,1,1-trifluoropentane is dominated by the carbon-iodine bond. The electron-withdrawing trifluoromethyl group can influence the reactivity of the C-I bond, making it a versatile building block for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

As a primary alkyl iodide, 5-Iodo-1,1,1-trifluoropentane is an excellent substrate for Sₙ2 reactions. It can react with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

Caption: Key reaction pathways of 5-Iodo-1,1,1-trifluoropentane.

Organometallic Chemistry: A Gateway to Complex Molecules

The carbon-iodine bond can be readily converted into an organometallic species. For instance, reaction with magnesium would form the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium iodide. This Grignard reagent can then be used in a plethora of carbon-carbon bond-forming reactions.

Furthermore, 5-Iodo-1,1,1-trifluoropentane is an ideal substrate for coupling reactions with organocuprates (Gilman reagents) in Corey-House synthesis.[5][18][19][20] This reaction allows for the formation of a new carbon-carbon bond by coupling the 5,5,5-trifluoropentyl group with an alkyl, vinyl, or aryl group from the organocuprate.[18][21]

Applications in Drug Development and PET Imaging

The introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, 5-Iodo-1,1,1-trifluoropentane serves as a valuable building block for incorporating a trifluoropentyl moiety into potential therapeutic agents.

Medicinal Chemistry Applications

The 5,5,5-trifluoropentyl group can be introduced into a lead compound to modulate its properties. For example, it can be used to increase metabolic stability by blocking potential sites of oxidation. Its lipophilicity can also be fine-tuned to improve cell membrane permeability and bioavailability. The reactive iodide allows for its conjugation to various scaffolds through the reactions described above.

Potential in PET Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers.[22][23][24][25] While no specific PET tracers derived from 5-Iodo-1,1,1-trifluoropentane have been reported in the searched literature, its structure is highly amenable to the development of novel PET probes. The iodine atom can be replaced with the positron-emitting radionuclide fluorine-18 ([¹⁸F]) via nucleophilic substitution to generate [¹⁸F]-5-fluoro-1,1,1-trifluoropentane. This radiolabeled building block could then be used to synthesize more complex PET tracers for imaging various biological targets. The development of new methods for radiofluorination is an active area of research.[19][21]

Safety and Handling

As with all organoiodides and volatile organic compounds, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][20]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[3]

-

Inhalation: Avoid inhaling vapors. Use in a properly functioning fume hood is mandatory.[3]

-

Skin and Eye Contact: This compound is expected to be an irritant.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials. Organoiodides can be light-sensitive and may decompose over time to release iodine.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.[20]

Conclusion

5-Iodo-1,1,1-trifluoropentane is a valuable and versatile building block for the introduction of the 5,5,5-trifluoropentyl group in organic synthesis. Its utility in medicinal chemistry and potential for the development of novel PET imaging agents make it a compound of significant interest to researchers in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory. While specific, detailed experimental protocols and applications are not widely published, its chemical behavior can be reliably predicted from the well-established chemistry of related fluorinated alkyl iodides.

References

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Reactions of organocopper reagents. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

ResearchGate. (2025, August 7). New Copper Chemistry. Part 19. Reaction of Bu2CuLi×LiI with Alkyl Iodides: Evidence for Free Radicals and Electron Transfer. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of SN2 Alkylation Reactions of Lithium Organocuprate Clusters with Alkyl Halides and Epoxides. Solvent Effects, BF3 Effects, and Trans-Diaxial Epoxide Opening. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Fluorine Notes. (n.d.). IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Retrieved from [Link]

-

Morressier. (2014, March 18). New SF? 5 -containing building blocks and their application in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0266591). Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,2-TRIFLUORO-3-IODO-4-CHLORO-1-PENTENE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Insight into the Development of PET Radiopharmaceuticals for Oncology. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-1,1,1-trifluoropentane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

UIC Indigo. (2022, July 7). New 18F PET Tracers and Novel Methods for their Production. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bridging the gaps in 18F PET tracer development. Retrieved from [Link]

-

PubMed. (n.d.). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]

-

Dalton Transactions - UVIC. (2016, September 5). Dalton Transactions. Retrieved from [Link] Trans 2016 45 15829.pdf

-

University of Alabama at Birmingham. (2011, January 7). Mass spectrometry of proteins, peptides and other analytes. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Iodovanillin student product and ¹H NMR spectrum with inset of expanded aromatic region. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pentane, dodecafluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pentane, 1-iodo-. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. CN1057751C - Long carbonchain poly fluoro iodo alkane and preparation method - Google Patents [patents.google.com]

- 3. 5-Iodo-1,1,1-trifluoropentane | 352-60-3 [sigmaaldrich.com]

- 4. 5-Iodo-1,1,1-trifluoropentane | 352-60-3 [sigmaaldrich.com]

- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biophysics.org [biophysics.org]

- 9. colorado.edu [colorado.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. uab.edu [uab.edu]

- 12. Pentane, dodecafluoro- [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. edu.rsc.org [edu.rsc.org]

- 18. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Item - New 18F PET Tracers and Novel Methods for their Production - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 24. researchgate.net [researchgate.net]

- 25. Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-Iodo-1,1,1-trifluoropentane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 5-iodo-1,1,1-trifluoropentane (CAS No. 352-60-3).[1][2] Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of analytical data. It details the strategic application and interpretation of a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating insights from each method, this guide establishes a self-validating workflow for confirming the molecular structure, ensuring the high fidelity required for applications in chemical synthesis and materials science.

Introduction and Strategic Context

5-Iodo-1,1,1-trifluoropentane is a halogenated aliphatic compound featuring two distinct and influential functional groups: a terminal trifluoromethyl (CF₃) group and a primary iodo-group.[3] Its molecular formula is C₅H₈F₃I, with a molecular weight of 252.02 g/mol .[2] Such molecules are valuable synthetic intermediates, where the trifluoromethyl group can impart unique properties like increased metabolic stability or lipophilicity in pharmaceutical candidates, and the iodo-group serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions.

Given its role as a precursor, confirming its structural integrity is paramount. The presence of constitutional isomers (e.g., 4-iodo-1,1,1-trifluoropentane) or impurities from synthesis necessitates a multi-pronged analytical approach. This guide outlines the logic behind selecting specific analytical techniques and demonstrates how their combined data provides a definitive structural proof.

Synthesis as a Roadmap for Analysis

While numerous synthetic routes can be envisioned, a common approach to synthesizing alkyl iodides involves the modification of a corresponding alcohol. A plausible pathway for 5-iodo-1,1,1-trifluoropentane would be the iodination of 5-hydroxy-1,1,1-trifluoropentane. This context is critical as it informs the potential impurity profile, which could include unreacted starting material or elimination byproducts. The analytical strategy must therefore be designed not only to confirm the target structure but also to definitively rule out these process-related impurities. The development of organofluorine chemistry has provided numerous methods for creating such building blocks.[4][5]

A Multi-Technique Approach to Structure Confirmation

Workflow for Structural Elucidation

The logical flow of analysis ensures that each step builds upon the last, from confirming the elemental composition to mapping the precise atomic connectivity.

Caption: Workflow for the structural elucidation of 5-iodo-1,1,1-trifluoropentane.

Mass Spectrometry (MS)

Mass spectrometry provides the foundational data point: the molecular weight and elemental formula. For this molecule, Electron Ionization (EI) is a suitable technique as it induces reproducible fragmentation, offering a "molecular fingerprint".[6]

-

Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. The exact mass of C₅H₈F₃I is 251.9674 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm this mass, thereby validating the elemental composition.

-

Isotopic Pattern: A key diagnostic feature of halogenated compounds is their isotopic signature.[7] Unlike chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), both fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic.[8] Therefore, the mass spectrum will not show a characteristic M+2 peak, immediately distinguishing the compound from its chloro- or bromo-analogues.

-

Fragmentation Analysis: The fragmentation pattern provides direct evidence of the molecule's structure. The C-I bond is the weakest and will readily cleave.

| Expected Fragment | m/z (Nominal) | Significance |

| [C₅H₈F₃I]⁺• | 252 | Molecular Ion (M⁺•) |

| [C₅H₈F₃]⁺ | 125 | Loss of Iodine radical (•I); confirms the presence of the pentyl-trifluoride moiety. |

| [C₄H₆F₃]⁺ | 111 | Loss of •CH₂I from M⁺•, an alpha-cleavage relative to the iodine. |

| [CH₂I]⁺ | 141 | Cleavage of the C4-C5 bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For organofluorine compounds, the carbon-fluorine bond vibrations are particularly informative.[9][10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H Stretch (sp³) | 2960 - 2850 | Medium-Strong | Confirms the aliphatic -CH₂- backbone.[11] |

| C-F Stretch (CF₃) | 1350 - 1120 | Very Strong | A strong, often complex band characteristic of the trifluoromethyl group.[12] |

| C-I Stretch | 600 - 500 | Medium | Confirms the carbon-iodine bond. The low frequency is due to the high mass of iodine.[12] |

The absence of absorptions around 3600-3300 cm⁻¹ (O-H) or 1700 cm⁻¹ (C=O) would serve to rule out potential alcohol or carbonyl impurities from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and internally consistent picture.

Caption: Key proton-proton and proton-fluorine couplings in 5-iodo-1,1,1-trifluoropentane.

¹H NMR Spectroscopy

The proton NMR spectrum will show four distinct signals corresponding to the four methylene groups.

| Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 (-CH₂I) | 3.2 - 3.4 | Triplet (t) | 2H | Deshielded by the adjacent electronegative iodine atom. Coupled to H-4. |

| H-2 (-CH₂CF₃) | 2.2 - 2.4 | Quartet of Triplets (qt) | 2H | Deshielded by the CF₃ group. Shows coupling to both the three ¹⁹F nuclei (quartet) and the H-3 protons (triplet). |

| H-4 (-CH₂CH₂I) | 1.8 - 2.0 | Quintet (p) | 2H | Influenced by both H-3 and H-5, resulting in a complex multiplet, likely appearing as a quintet. |

| H-3 (-CH₂-) | 1.6 - 1.8 | Sextet (sxt) | 2H | Complex coupling to both H-2 and H-4. |

¹⁹F NMR Spectroscopy

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a critical and straightforward experiment.[13]

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| -CF₃ | -60 to -70 | Triplet (t) | The three fluorine atoms are chemically equivalent. The signal is split into a triplet by the two adjacent H-2 protons (²J_HF coupling).[14][15] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five unique signals, with the carbons near the fluorine atoms exhibiting characteristic splitting.

| Assignment (Position) | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Rationale |

| C-1 (-CF₃) | 124 - 128 | Quartet (q, ¹J_CF ≈ 275 Hz) | The strong one-bond coupling to three fluorine atoms splits the signal into a large quartet.[16] |

| C-2 (-CH₂CF₃) | 30 - 35 | Quartet (q, ²J_CF ≈ 30 Hz) | Two-bond coupling to the fluorine atoms. |

| C-3 (-CH₂-) | 28 - 32 | Triplet (t, ³J_CF ≈ 3 Hz) | Weaker three-bond coupling to the fluorine atoms. |

| C-4 (-CH₂CH₂I) | 32 - 36 | Singlet (s) | Negligible coupling to the fluorine atoms. |

| C-5 (-CH₂I) | 5 - 10 | Singlet (s) | The "heavy atom effect" of iodine shields this carbon, shifting it significantly upfield.[17] |

Data Integration: The Final Confirmation

The definitive structural proof is achieved by integrating the data from all techniques:

-

MS confirms the molecular formula is C₅H₈F₃I.

-

IR confirms the presence of a CF₃ group and an aliphatic backbone, and the absence of other key functional groups.

-

¹⁹F NMR shows a single triplet, confirming one type of CF₃ group adjacent to a CH₂ group.

-

¹H NMR confirms the presence of four distinct CH₂ groups. The chemical shifts and coupling patterns (especially the downfield triplet for -CH₂I and the upfield quartet of triplets for -CH₂CF₃) establish the linear pentane chain and the terminal positions of the iodo and trifluoromethyl groups.

-

¹³C NMR confirms five distinct carbons. The characteristic large quartet for the CF₃ carbon, the smaller quartet for the adjacent carbon, and the highly shielded signal for the carbon attached to iodine provide irrefutable evidence for the 5-iodo-1,1,1-trifluoro arrangement.

This cohesive dataset leaves no ambiguity and validates the structure as 5-iodo-1,1,1-trifluoropentane.

Experimental Protocols

Protocol 5.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of 5-iodo-1,1,1-trifluoropentane and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds and an acquisition time of ~1.5 seconds are typical. Acquire at least 1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, referenced to an external standard like CFCl₃ (0 ppm) or using the spectrometer's indirect referencing. Typically, 16 scans are sufficient.

Protocol 5.2: Mass Spectrometry (EI-MS) Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., 100 µg/mL in methanol or hexane) via a direct insertion probe or GC inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[6]

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution as described in Section 3.1.

Protocol 5.3: Infrared (ATR-IR) Spectroscopy Acquisition

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a single drop of neat 5-iodo-1,1,1-trifluoropentane directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction and identify the key absorption bands as listed in Section 3.2.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.

- Yu, W., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.

- How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Mass spectrometry analysis of multiple halogen atoms. (n.d.). ECHEMI.

- 19 F-NMR analyses enabled by direct trifluoromethylation. (n.d.). ResearchGate.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- Supporting Information for a publication. (n.d.).

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025). ResearchGate.

- Supporting Information. (2008). Wiley-VCH.

- Kobayashi, Y., & Chinen, E. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-900.

- Exploring 1-Iodo-5-Fluoropentane: Properties and Applications. (n.d.).

- 5-Iodo-1,1,1-trifluoropentane. (n.d.). Apollo Scientific.

- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). (n.d.). NP-MRD.

- Infrared & Raman Users Group. (n.d.). IRUG.

- 5-Iodo-1,1,1-trifluoropentane | 352-60-3. (n.d.). Sigma-Aldrich.

- 5-Iodo-1,1,1-trifluoropentane | 352-60-3. (n.d.). Sigma-Aldrich.

- 5-Iodo-1,1,1-trifluoropentane. (n.d.). PubChem.

- 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. (n.d.). PubChem.

- Halogenated Organic Compounds. (2023). Spectroscopy Online.

- Organofluorine chemistry. (n.d.). Wikipedia.

- A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. (n.d.).

- 1,1,2-TRIFLUORO-3-IODO-4-CHLORO-1-PENTENE. (n.d.). SpectraBase.

- 5-Iodoundecafluoropentane. (n.d.). PubChem.

- 5-Iodo-1,1,1-trifluoropentane | 352-60-3. (n.d.). Sigma-Aldrich.

- Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.

- 13C NMR Spectroscopy. (n.d.).

- Synthesis of [ F]F-DOPA Using Hypervalent Iodine Compounds. (n.d.). Cardiff University.

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. (n.d.). PubChem.

- Synthesis of iodosulfoximine compound 5. (n.d.). ResearchGate.

- 2-Iodo-1,1,1-trifluoroethane(353-83-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1-Iodopentane(628-17-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 5-Iodovanillin(5438-36-8) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. 352-60-3 Cas No. | 5-Iodo-1,1,1-trifluoropentane | Apollo [store.apolloscientific.co.uk]

- 2. 5-Iodo-1,1,1-trifluoropentane | 352-60-3 [sigmaaldrich.com]

- 3. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bfh.ch [bfh.ch]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-1,1,1-trifluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Iodoalkanes

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] 5-Iodo-1,1,1-trifluoropentane emerges as a significant building block in this context, marrying the influential trifluoromethyl group with a reactive terminal iodide. This dual functionality makes it a versatile intermediate for introducing trifluoromethylated alkyl chains into a wide array of molecular scaffolds, a valuable strategy in the development of novel pharmaceuticals and advanced materials.[5][6]

This guide provides an in-depth exploration of the core physical properties of 5-Iodo-1,1,1-trifluoropentane, offering not only a compilation of its physicochemical parameters but also a senior application scientist's perspective on the theoretical underpinnings and practical experimental methodologies for their determination. Each section is designed to provide a self-validating system of understanding, from the fundamental principles to the detailed execution of analytical procedures.

I. Molecular and General Properties

5-Iodo-1,1,1-trifluoropentane, with the CAS Number 352-60-3, is a halogenated alkane that presents as a colorless liquid under standard conditions.[7][8][9][10] Its molecular structure is characterized by a five-carbon chain with a trifluoromethyl group at one terminus and an iodine atom at the other.

| Property | Value | Source(s) |

| Molecular Formula | C5H8F3I | [7] |

| Molecular Weight | 252.02 g/mol | [7] |

| CAS Number | 352-60-3 | [7] |

| Purity (Typical) | >97% | [11] |

The presence of both fluorine and iodine imparts a high molecular weight and density to the compound. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions.[12] This reactivity is a key feature of its utility in organic synthesis.

II. Thermal and Physical Properties

A. Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical parameter for purification by distillation and for understanding a compound's volatility.

| Property | Value |

| Boiling Point | 153 °C (at 760 Torr) |

Causality Behind Experimental Choices: The determination of a boiling point for a novel or synthesized compound requires a method that is both accurate and material-sparing. For a substance like 5-Iodo-1,1,1-trifluoropentane, which may be synthesized in limited quantities in a research setting, a micro-boiling point determination is often the preferred method over a full-scale distillation.[13][14][15][16] This technique minimizes sample loss and provides a rapid and reliable measurement.

Experimental Protocol: Micro-Boiling Point Determination

This protocol describes the determination of the boiling point using a Thiele tube, a common and effective method for small sample volumes.[13][17]

-

Apparatus Setup:

-

Attach a small test tube containing approximately 0.5 mL of 5-Iodo-1,1,1-trifluoropentane to a thermometer using a rubber band.

-

Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) such that the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a hot air gun.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid vaporizes and its vapor pressure exceeds the external pressure.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[15]

-

Caption: Workflow for Micro-Boiling Point Determination.

B. Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is an important parameter for quality control and for calculations in chemical reactions and formulations.

| Property | Value |

| Density | 1.722 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |

The high density of 5-Iodo-1,1,1-trifluoropentane is a direct consequence of the presence of the heavy iodine atom in its structure.[12]

Experimental Protocol: Density Determination using a Pycnometer

The use of a pycnometer is a precise method for determining the density of a liquid.

-

Preparation:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

-

Measurement with Sample:

-

Fill the pycnometer with 5-Iodo-1,1,1-trifluoropentane, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record its mass (m2).

-

-

Measurement with a Reference Liquid (e.g., Water):

-

Empty and clean the pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and density.

-

Weigh the pycnometer filled with water and record its mass (m3).

-

-

Calculation:

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water

-

C. Refractive Index

Experimental Protocol: Refractive Index Measurement with an Abbe Refractometer

The Abbe refractometer is a widely used instrument for the rapid and accurate measurement of the refractive index of liquids.[18][19][20][21][22]

-

Calibration:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Place a few drops of 5-Iodo-1,1,1-trifluoropentane onto the surface of the measuring prism.

-

Close the prism assembly.

-

-

Measurement:

-

Look through the eyepiece and adjust the light source for optimal illumination.

-

Turn the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Rotate the fine adjustment knob to bring the boundary line between the light and dark fields into sharp focus.

-

If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line.

-

Align the boundary line with the crosshairs in the eyepiece.

-

-

Reading:

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

D. Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. This is a critical safety parameter.

| Property | Value |

| Flash Point | 56.0 ± 5.6 °C |

III. Spectroscopic Properties

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and structural elucidation. While specific spectra for 5-Iodo-1,1,1-trifluoropentane are not provided in the search results, the following sections describe the expected spectral features and the principles of their analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5][15][20][23]

¹H NMR: The proton NMR spectrum would be expected to show signals for the different sets of non-equivalent protons in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the iodine atom.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule.[24][25][26][27] The chemical shifts would be highly dependent on the proximity to the electronegative fluorine and iodine atoms.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR would be a highly informative technique.[28][29][30][31][32] A single signal would be expected for the three equivalent fluorine atoms, with its chemical shift being characteristic of a CF3 group attached to an alkyl chain.

Caption: Synthesis of 5-Iodo-1,1,1-trifluoropentane via the Finkelstein Reaction.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,1,1-trifluoropentane in anhydrous acetone.

-

Add a stoichiometric excess of sodium iodide.

-

-

Reaction:

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

-

Continue refluxing until the reaction is complete (typically several hours), as determined by TLC or GC analysis.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 5-Iodo-1,1,1-trifluoropentane.

-

V. Applications in Research and Drug Development

5-Iodo-1,1,1-trifluoropentane is a valuable building block for the introduction of the 4-(trifluoromethyl)butyl group into molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles. [2][3][4][6][23]The terminal iodide allows for a variety of coupling reactions, making it a versatile tool for medicinal chemists. Its applications can be found in the synthesis of novel therapeutic agents and in the development of probes for chemical biology and PET imaging. [4]

VI. Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 5-Iodo-1,1,1-trifluoropentane, grounded in both theoretical principles and practical experimental methodologies. As a key fluorinated building block, a thorough understanding of its physicochemical characteristics is essential for its effective application in research and development. The data and protocols presented herein are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.

References

- Finkelstein, H. (1910). Über die Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

-

Wikipedia. (2024). Finkelstein reaction. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Refractometer. (2025). Abbé refractometer. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

NBchao.Com. (n.d.). What is Abbe Refractive index?. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Pitot, C. (n.d.). ABBE Zeiss Refractometer. Retrieved from [Link]

- Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Wikipedia. (2024). Organoiodine chemistry. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

ACS Publications. (2001). Organic Polyvalent Iodine Compounds. Retrieved from [Link]

-

Wikipedia. (2024). Hypervalent organoiodine compounds. Retrieved from [Link]

-

ACS Publications. (2024). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Organic Polyvalent Iodine Compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-1,1,1-trifluoropentane. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorinated compounds,CAS#:352-60-3,5,5,5-三氟戊基碘化物,5-Iodo-1,1,1-trifluoropentane [en.chemfish.com]

- 8. 5-IODO-1,1,1-TRIFLUOROPENTANE | 352-60-3 [chemicalbook.com]

- 9. 5-Iodo-1,1,1-trifluoropentane | 352-60-3 [sigmaaldrich.com]

- 10. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Iodo-1,1,1-trifluoropentane | 352-60-3 [sigmaaldrich.com]

- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chemconnections.org [chemconnections.org]

- 15. chymist.com [chymist.com]

- 16. chemtips.wordpress.com [chemtips.wordpress.com]

- 17. scribd.com [scribd.com]

- 18. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. refractometer.pl [refractometer.pl]

- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 21. What is Abbe Refractive index? Terms | NBCHAO [en1.nbchao.com]

- 22. macro.lsu.edu [macro.lsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. organicchemistrydata.org [organicchemistrydata.org]

- 27. compoundchem.com [compoundchem.com]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. biophysics.org [biophysics.org]

- 30. colorado.edu [colorado.edu]

- 31. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 32. azom.com [azom.com]

Spectroscopic Unveiling of 5-Iodo-1,1,1-trifluoropentane: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Alkanes and the Imperative of Precise Characterization

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating a vast array of physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a bioisostere for numerous functional groups, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 5-Iodo-1,1,1-trifluoropentane stands as a key building block in this domain, providing a versatile scaffold for the introduction of the trifluoropentyl moiety into more complex molecular architectures. The terminal iodide offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthetic utility of 5-Iodo-1,1,1-trifluoropentane is, however, intrinsically linked to its purity and structural integrity. Undesired isomers, residual starting materials, or byproducts from its synthesis can lead to ambiguous results in subsequent applications, potentially derailing research and development efforts. It is therefore of critical importance for researchers, scientists, and drug development professionals to have a comprehensive understanding of the spectroscopic characteristics of this compound. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 5-Iodo-1,1,1-trifluoropentane. Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, offers field-proven insights into experimental design, and provides detailed, self-validating protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

Caption: Molecular structure of 5-Iodo-1,1,1-trifluoropentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-Iodo-1,1,1-trifluoropentane, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint of its constitution.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Triplet | 2H | H-5 |

| ~2.20 | Multiplet | 2H | H-2 |

| ~1.90 | Multiplet | 2H | H-4 |

| ~1.65 | Multiplet | 2H | H-3 |

Interpretation: The ¹H NMR spectrum is characterized by four distinct signals corresponding to the four methylene groups. The protons on C-5, being directly attached to the carbon bearing the electronegative iodine atom, are the most deshielded and appear as a triplet around 3.20 ppm due to coupling with the adjacent H-4 protons. The signal for the H-2 protons, adjacent to the electron-withdrawing trifluoromethyl group, is also shifted downfield to approximately 2.20 ppm and appears as a complex multiplet due to coupling with both H-3 and the three fluorine atoms. The remaining methylene protons, H-4 and H-3, appear as overlapping multiplets in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~125 | Quartet | C-1 |

| ~33 | Triplet | C-4 |

| ~30 | Triplet | C-3 |

| ~20 | Triplet (quartet) | C-2 |

| ~6 | Triplet | C-5 |

Interpretation: The ¹³C NMR spectrum will display five signals. The carbon of the trifluoromethyl group (C-1) will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. The carbon directly bonded to the iodine atom (C-5) will be the most upfield-shifted among the methylene carbons due to the heavy atom effect of iodine. The remaining methylene carbons (C-2, C-3, and C-4) will have distinct chemical shifts, with C-2 showing further splitting due to two-bond coupling with the fluorine atoms.

Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -65 | Triplet | -CF₃ |

Interpretation: The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The triplet multiplicity arises from the two-bond coupling with the two protons on the adjacent carbon (H-2). The chemical shift of around -65 ppm is characteristic of a CF₃ group attached to an aliphatic chain.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-Iodo-1,1,1-trifluoropentane.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds. A longer delay may be necessary for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

Instrumental Parameters (¹³C and ¹⁹F NMR):

-

Pulse Sequence: Proton-decoupled pulse sequences are standard.

-

Number of Scans: A higher number of scans will be required for ¹³C NMR to achieve a good signal-to-noise ratio.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 252 | [M]⁺ (Molecular Ion) |

| 125 | [M - I]⁺ |

| 69 | [CF₃]⁺ |

Interpretation: The electron ionization (EI) mass spectrum of 5-Iodo-1,1,1-trifluoropentane is expected to show a molecular ion peak at m/z 252. A prominent peak at m/z 125 would correspond to the loss of an iodine radical, which is a common fragmentation pathway for alkyl iodides. The base peak is likely to be at m/z 69, corresponding to the stable trifluoromethyl cation. Other smaller fragments corresponding to the cleavage of the pentyl chain may also be observed.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 5-Iodo-1,1,1-trifluoropentane in a volatile organic solvent such as methanol or acetonitrile (typically in the low ppm to high ppb concentration range).

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range of m/z 40-300 should be sufficient to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium-Strong | C-H stretching |

| 1470-1430 | Medium | C-H bending |

| 1350-1150 | Strong | C-F stretching |

| 600-500 | Medium | C-I stretching |

Interpretation: The IR spectrum will be dominated by strong absorptions in the 1350-1150 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aliphatic C-H stretching and bending vibrations will be observed in their typical regions. A medium intensity band in the lower frequency region (600-500 cm⁻¹) can be attributed to the C-I stretching vibration.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat 5-Iodo-1,1,1-trifluoropentane directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Synthesis and Potential Impurities: A Chemist's Perspective

A thorough understanding of the synthetic route to 5-Iodo-1,1,1-trifluoropentane is essential for anticipating potential impurities that could complicate spectroscopic analysis and downstream applications. A common and efficient method for the preparation of alkyl iodides from other alkyl halides is the Finkelstein reaction .

Caption: Synthesis of 5-Iodo-1,1,1-trifluoropentane via the Finkelstein reaction.

In this reaction, a solution of sodium iodide in acetone is reacted with an alkyl bromide or chloride. The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.

Potential Impurities:

-

Residual 5-Bromo-1,1,1-trifluoropentane: Incomplete reaction will result in the presence of the starting material. This can be detected by mass spectrometry (molecular ion at m/z 204/206 for the bromine isotopes) and potentially by slightly different chemical shifts in the NMR spectra.

-

Elimination Products: Under certain conditions, elimination of HBr or HI could lead to the formation of trifluoropentene isomers. These would be readily identifiable by the appearance of signals in the olefinic region of the ¹H and ¹³C NMR spectra and C=C stretching in the IR spectrum.

-

Solvent Residues: Residual acetone from the reaction or other solvents used during workup may be present and can be identified by their characteristic NMR signals.

Conclusion: A Foundation for Confident Research

This technical guide has provided a comprehensive overview of the key spectroscopic data for 5-Iodo-1,1,1-trifluoropentane. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy data, researchers can confidently verify the identity and purity of this important synthetic building block. The provided experimental protocols offer a starting point for robust and reliable data acquisition. Furthermore, an awareness of the likely synthetic route and potential impurities will enable scientists to troubleshoot unexpected spectroscopic features and ensure the quality of their materials, ultimately paving the way for successful and reproducible research outcomes.

References

-

Finkelstein, H. (1910). Über ein neues Verfahren zur Darstellung von organischen Jodiden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

-

NMRDB.org: Online NMR prediction. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-1,1,1-trifluoropentane

Introduction: A Molecule of Dichotomous Character

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] 5-Iodo-1,1,1-trifluoropentane emerges as a valuable building block, offering the potent combination of a terminal trifluoromethyl group and a reactive carbon-iodine (C-I) bond. This guide provides an in-depth exploration of the reactivity of this C-I bond, offering field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic endeavors.

The core of this molecule's utility lies in the dichotomous nature of its termini. The electron-withdrawing trifluoromethyl group imparts unique electronic properties to the entire alkyl chain, while the C-I bond serves as a versatile anchor for a wide array of chemical transformations. Understanding the interplay between these two functionalities is paramount to harnessing the full synthetic potential of 5-iodo-1,1,1-trifluoropentane.

Molecular Properties and Synthesis

A foundational understanding of the physical and chemical properties of 5-iodo-1,1,1-trifluoropentane is essential for its effective application.

| Property | Value | Source |

| CAS Number | 352-60-3 | [2] |

| Molecular Formula | C5H8F3I | [3] |

| Molecular Weight | 252.02 g/mol | [2] |

| Boiling Point | 153 °C | [2] |

| Purity | Typically ≥97% | [2] |

Caption: Key physical properties of 5-Iodo-1,1,1-trifluoropentane.

The synthesis of 5-iodo-1,1,1-trifluoropentane is typically achieved through sophisticated organic synthesis techniques, often starting from a pentane backbone with selective introduction of the trifluoromethyl and iodo moieties.[4]

The Carbon-Iodine Bond: A Gateway to Diverse Functionality

The C-I bond in 5-iodo-1,1,1-trifluoropentane is the focal point of its reactivity. As the longest and weakest of the carbon-halogen bonds, it serves as an excellent leaving group in nucleophilic substitutions and is readily cleaved to form organometallic reagents or carbon-centered radicals.

Nucleophilic Substitution Reactions: Building Complexity

The partial positive charge on the carbon atom bonded to the iodine makes it susceptible to attack by nucleophiles. While the distant trifluoromethyl group exerts a moderate electron-withdrawing inductive effect, the primary nature of the alkyl iodide ensures that SN2 reactions are generally favored.

Causality in Experimental Design

The choice of solvent and base is critical in directing the outcome of nucleophilic substitution reactions. Polar aprotic solvents like DMF or DMSO are often employed to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. The selection of a non-nucleophilic base is crucial to prevent competitive side reactions.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a representative nucleophilic substitution reaction to form a secondary amine, a common structural motif in pharmaceuticals.

Reagents and Materials:

| Reagent/Material | Quantity | Moles |

| 5-Iodo-1,1,1-trifluoropentane | 1.26 g | 5.0 mmol |

| Benzylamine | 0.535 g | 5.0 mmol |

| Potassium Carbonate (K2CO3) | 1.38 g | 10.0 mmol |

| Acetonitrile (anhydrous) | 25 mL | - |

| Diethyl ether | 50 mL | - |

| Saturated aq. NaCl | 20 mL | - |

| Anhydrous MgSO4 | - | - |

Step-by-Step Methodology:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-1,1,1-trifluoropentane (1.26 g, 5.0 mmol), benzylamine (0.535 g, 5.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

-

Add 25 mL of anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with diethyl ether (2 x 10 mL).

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous NaCl solution (20 mL).

-

Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(5,5,5-trifluoropentyl)benzylamine.

Caption: Generalized workflow for nucleophilic substitution.

Grignard Reagent Formation: A Source of Nucleophilic Carbon

The reaction of 5-iodo-1,1,1-trifluoropentane with magnesium metal in an anhydrous ether solvent forms the corresponding Grignard reagent, a potent nucleophile and strong base.[5] This transformation effectively reverses the polarity of the carbon atom previously attached to the iodine, converting it from an electrophilic to a nucleophilic center.

Causality in Experimental Design